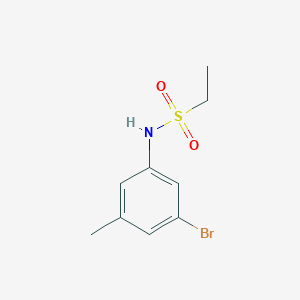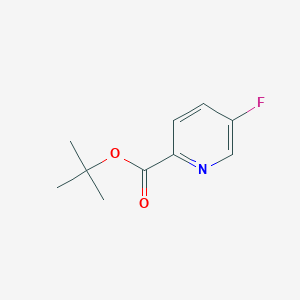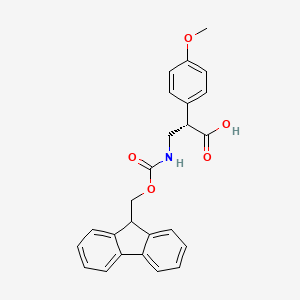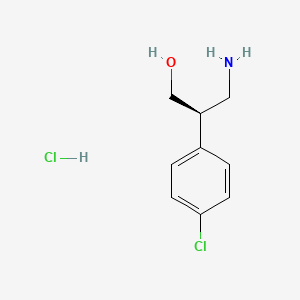
(R)-3-アミノ-2-(4-クロロフェニル)プロパン-1-オール、塩酸塩
概要
説明
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly antihistamines and anti-allergic agents .
科学的研究の応用
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the synthesis of antihistamines and other therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
Target of Action
The primary target of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions. When histamine interacts with H1 receptors, it triggers allergies due to exposure to excessive amounts of an allergen .
Mode of Action
The compound acts as an antagonist at the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. This action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptor .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histaminergic signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions .
Pharmacokinetics
Similar compounds are known to be readily absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a significant reduction in allergic reactions. Specifically, it has been found to have potent effects against both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The efficacy and stability of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to prevent
生化学分析
Biochemical Properties
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride plays a vital role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing their catalytic functions. The compound binds to the active sites of these enzymes, altering their conformation and activity. Additionally, it interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression related to cell proliferation and differentiation. It also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing substrate access. This inhibition leads to changes in the levels of neurotransmitters and other signaling molecules. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns. These changes are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter levels and anti-inflammatory properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics and bioavailability, which are critical for its therapeutic efficacy .
Transport and Distribution
The transport and distribution of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and localization. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, influencing its distribution and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method starts with the reduction of (4-chlorophenyl)acetone using a chiral reducing agent to obtain the desired chiral alcohol . The reaction conditions often involve the use of sodium borohydride (NaBH4) in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Levocetirizine: Another chiral antihistamine with a similar mechanism of action.
Clocinizine: A first-generation antihistamine with a similar chemical structure.
Chlorcyclizine: Another first-generation antihistamine with comparable pharmacological properties.
Uniqueness
®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride stands out due to its high selectivity and potency as an intermediate in the synthesis of second-generation antihistamines. Its chiral nature allows for more targeted therapeutic effects with fewer side effects compared to its racemic counterparts .
特性
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHANBNNYUETTN-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


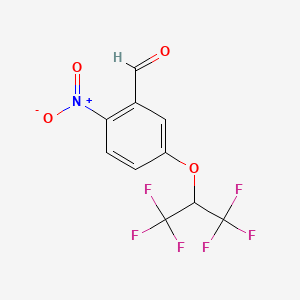

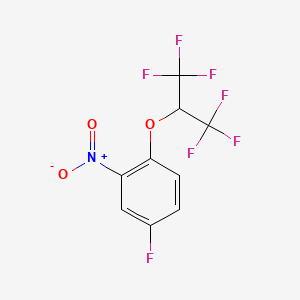
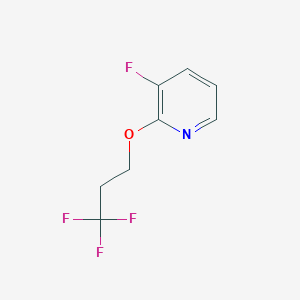
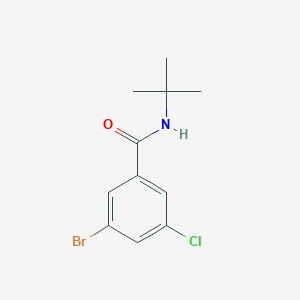
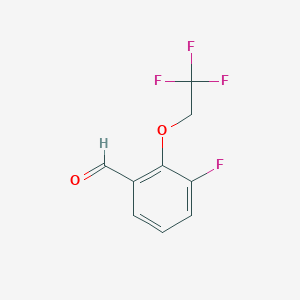
![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)

